molecular formula C17H15N3OS B6027852 2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol

2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol

Cat. No. B6027852
M. Wt: 309.4 g/mol
InChI Key: ZOFIKMWBDUSFPV-DHZHZOJOSA-N
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Description

2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol, also known as MTVP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MTVP is a triazole-based compound that has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol's mechanism of action is believed to be related to its ability to inhibit the activity of various enzymes and proteins. Research has shown that this compound can inhibit the activity of bacterial and fungal enzymes, leading to cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antibacterial and antifungal properties, anticancer properties, and anti-inflammatory properties. This compound has also been shown to exhibit significant antioxidant activity, making it a potential candidate for the development of new antioxidant agents.

Advantages and Limitations for Lab Experiments

2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol has several advantages in lab experiments, including its ease of synthesis and its ability to exhibit significant antibacterial, antifungal, and anticancer properties. However, this compound's limitations include its potential toxicity and its limited solubility in water, which can make it difficult to study in certain experiments.

Future Directions

There are several future directions for research on 2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol, including the development of new antibiotics and antifungal agents, the investigation of its potential anticancer properties, and the development of new antioxidant agents. Additionally, research on the toxicity and pharmacokinetics of this compound is needed to better understand its potential applications in medicine. Finally, the development of new synthesis methods for this compound may lead to the discovery of new and more potent derivatives.

Synthesis Methods

2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol can be synthesized through a variety of methods, including the reaction of 4-(methylthio)benzaldehyde with phenylhydrazine in the presence of triethylamine to form this compound. The synthesis of this compound has been optimized through various reactions, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been shown to exhibit significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential anticancer properties, with research indicating that it has the ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[5-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-22-13-9-6-12(7-10-13)8-11-16-18-17(20-19-16)14-4-2-3-5-15(14)21/h2-11,21H,1H3,(H,18,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFIKMWBDUSFPV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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